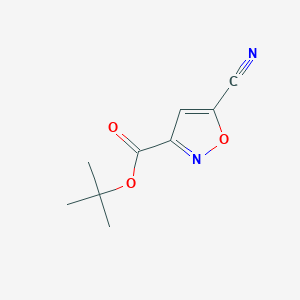

Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate

Description

Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a cyano group at position 5 and a tert-butoxycarbonyl (Boc) group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its structural motifs are leveraged to develop bioactive molecules .

Properties

IUPAC Name |

tert-butyl 5-cyano-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-9(2,3)13-8(12)7-4-6(5-10)14-11-7/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUFDQWXWDMAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NOC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-cyano-1,2-oxazole-3-carboxylate typically involves the reaction of tert-butyl 3-oxobutanoate with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Cyanating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the oxazole ring.

Reduction: Reduced derivatives, such as amines.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds and their potential as therapeutic agents.

Medicine: Its derivatives may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate

This compound replaces the oxazole ring with a 1,2,4-oxadiazole system, introducing an additional nitrogen atom. The tert-butyl group is attached via a carbamate linkage to an aminomethyl substituent at position 5. Safety data indicate moderate hazards, requiring precautions during handling (e.g., eye and skin protection) .

5-Bromo-1H-pyrazole-3-carbonitrile

A pyrazole analogue with a bromo substituent instead of the Boc group. The pyrazole ring, containing two adjacent nitrogen atoms, offers distinct hydrogen-bonding capabilities and metabolic stability. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in the oxazole derivative may favor nucleophilic additions .

tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate

This benzisoxazole derivative incorporates a fused benzene ring, increasing aromaticity and planarity. The amino group at position 5 enhances solubility in polar solvents and provides a site for further derivatization. The benzo-fused system likely improves UV absorption properties compared to the non-fused oxazole compound .

Physicochemical Properties

Biological Activity

Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring containing nitrogen and oxygen, along with a cyano group (C≡N) and a tert-butyl ester. The molecular formula is , with a molecular weight of approximately 194.19 g/mol. The presence of the cyano group is significant as it often enhances the compound's ability to interact with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. Common synthetic routes involve the use of reagents that facilitate the formation of the oxazole ring while introducing the cyano and carboxylate groups.

Antitumor Properties

Research indicates that compounds within the oxazole family, including this compound, exhibit antitumor activity . For instance, related oxazole derivatives have shown significant antiproliferative effects against various cancer cell lines. In one study, oxazole derivatives demonstrated IC50 values ranging from nanomolar to micromolar concentrations against human cancer cell lines such as colon adenocarcinoma and lung carcinoma .

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 (Colon) | 0.08 |

| Compound B | A549 (Lung) | 0.41 |

| This compound | Various | TBD |

The mechanism of action for this compound involves its interaction with cellular targets such as enzymes or receptors. The oxazole ring can participate in non-covalent interactions like hydrogen bonding and π-π stacking, which may modulate enzyme activity or receptor binding. Additionally, compounds with similar structures have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by disrupting normal cell cycle progression .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antiproliferative Studies : A study focusing on various oxadiazole derivatives found that modifications to the oxazole structure could enhance antiproliferative activity significantly. For example, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

- Mechanistic Insights : Research on new classes of oxazoles revealed their ability to induce apoptosis through mitochondrial pathways and arrest cells in the G2/M phase of the cell cycle. This was evidenced by increased caspase activation and cytochrome c release in treated cells .

Future Directions

Despite promising findings regarding the biological activity of this compound, further research is needed to fully elucidate its pharmacological potential. Future studies should focus on:

- In vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structural Modifications : Investigating how variations in structure affect biological activity.

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on cellular processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 5-cyano-1,2-oxazole-3-carboxylate, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves multi-step functionalization of the oxazole core. For example, tert-butyl carbamate derivatives can be synthesized via nucleophilic substitution or coupling reactions. A validated method includes:

Intermediate synthesis : Reacting 5-chloro-1,2-oxazole with ammonia under alkaline conditions to introduce an amine group .

Protection : Treating the amine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.

Cyanation : Introducing a cyano group at the 5-position using a reagent like trimethylsilyl cyanide (TMSCN) under catalytic conditions .

- Critical considerations : Strict control of reaction temperature (0–25°C), anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Q. How is the structural identity of this compound confirmed in experimental settings?

- Answer : A combination of spectroscopic and chromatographic techniques is used:

- NMR : H NMR to verify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, oxazole protons at 6.5–7.5 ppm). C NMR confirms carbonyl (170–175 ppm) and nitrile (115–120 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 237.0874 for CHNO) .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in large-scale applications?

- Answer :

- Catalyst screening : Test palladium or copper catalysts for cyanation efficiency. For example, CuI/1,10-phenanthroline systems improve nitrile coupling yields .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance Boc protection kinetics.

- Scale-up adjustments : Use continuous flow reactors to maintain temperature control and reduce side reactions. Post-reaction, employ recrystallization (e.g., ethanol/water) instead of column chromatography for cost-effective purification .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected H NMR shifts) for this compound derivatives?

- Answer :

- Multi-technique validation : Cross-check with H-C HSQC NMR to assign ambiguous signals.

- X-ray crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G(d)) to identify conformational effects .

Q. What strategies are employed to evaluate the biological activity of this compound in medicinal chemistry research?

- Answer :

- In vitro assays :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC values calculated using nonlinear regression .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cyano with carboxyl groups) to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.